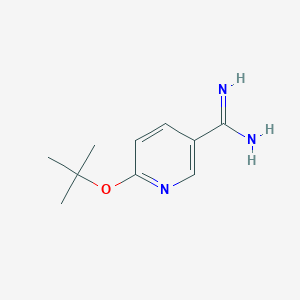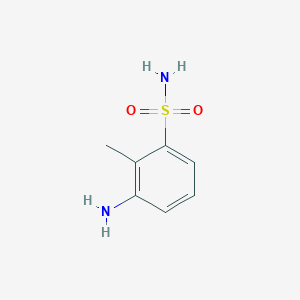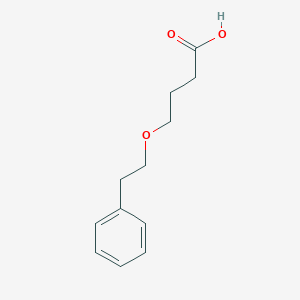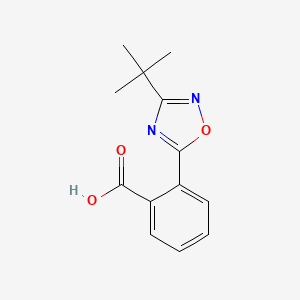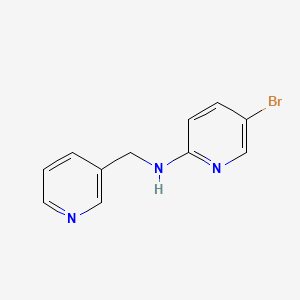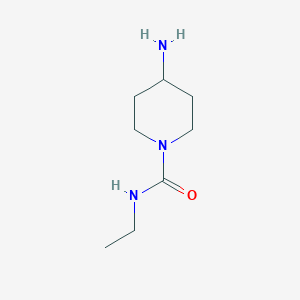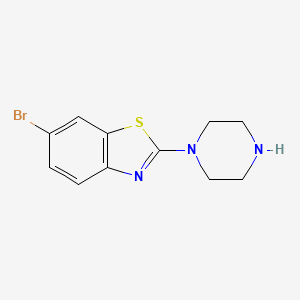
6-Bromo-2-piperazin-1-yl-1,3-benzothiazole
Übersicht
Beschreibung
6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is a compound with the CAS Number 941869-85-8 . It has a molecular weight of 298.21 .
Synthesis Analysis
The synthesis of 2-amino and 2-mercapto substituted benzothiazoles, which are biologically active and industrially demanded compounds, has been a focus of modern trends in chemistry . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis
The molecular formula of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is C11H12BrN3S . The InChI code is 1S/C11H12BrN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 . The compound has a topological polar surface area of 56.4 Ų .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 296.99353 g/mol . The compound has a complexity of 247 .Wissenschaftliche Forschungsanwendungen
Hoechst 33258 Analogs in DNA Binding and Staining
Compounds structurally related to Hoechst 33258, a bis-benzimidazole dye, show strong binding to the minor groove of double-stranded B-DNA, especially at AT-rich sequences. These analogs, including derivatives of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole, are utilized in plant cell biology for chromosome and nuclear staining, DNA content analysis via flow cytometry, and plant chromosome examination. Moreover, Hoechst derivatives serve as radioprotectors and topoisomerase inhibitors, suggesting their role in rational drug design and molecular studies related to DNA sequence recognition and binding (Issar & Kakkar, 2013).
Therapeutic Potential in Tuberculosis Treatment
Macozinone (PBTZ169) - A Promising TB Drug
Macozinone, a piperazine-benzothiazinone derivative, is in Phase 1/2 clinical studies for tuberculosis (TB) treatment. It targets decaprenylphospohoryl ribose oxidase DprE1, essential in the cell wall arabinan polymer synthesis in Mycobacterium tuberculosis. Early clinical studies indicate optimism for its development into more efficient TB drug regimens (Makarov & Mikušová, 2020).
Pharmacological Significance and Structural Activity Relationship
Benzothiazole in Medicinal Chemistry
The benzothiazole nucleus, present in 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole, is recognized for its broad biological activities. Benzothiazole derivatives are known for their anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. The significance, synthesis methods, and pharmacological activities of benzothiazole derivatives underline their importance in medicinal chemistry (Bhat & Belagali, 2020).
Applications in Antitumor and Anticancer Therapies
Anticancer Properties and Structural Modifications
Benzothiazole structures, like those found in 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole, have been a cornerstone in the development of new antitumor agents, particularly 2-arylbenzothiazoles. These derivatives have shown promising results in vitro and in vivo for antitumor activity and are being explored further for their therapeutic applications, pharmacokinetics, and mechanisms in cancer chemotherapy (Ahmed et al., 2012).
Zukünftige Richtungen
The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .
Eigenschaften
IUPAC Name |
6-bromo-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRJQQRXIZWXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-piperazin-1-yl-1,3-benzothiazole | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)
![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)
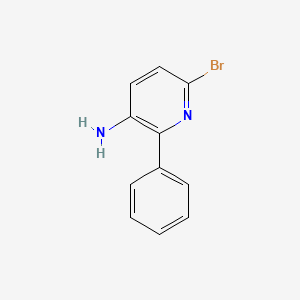
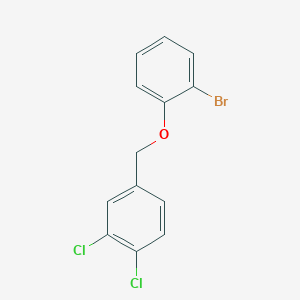
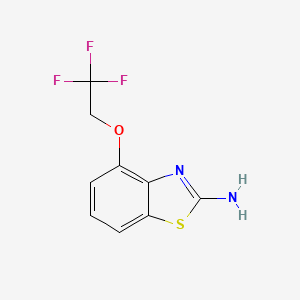
![7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)
![1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol](/img/structure/B1372621.png)
